molecular formula C10H10F3NOS B14812766 3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine

3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine

Cat. No.: B14812766
M. Wt: 249.25 g/mol
InChI Key: PLQQKHOGIMZBPQ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine is a chemical compound with a unique structure that includes a cyclopropoxy group, a methylthio group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclopropanation of a suitable pyridine derivative, followed by the introduction of the trifluoromethyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the cyclopropoxy and methylthio groups can modulate its overall activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropoxy-5-(trifluoromethyl)aniline: Similar structure but with an aniline group instead of a pyridine ring.

    3-Cyclopropoxy-5-(trifluoromethyl)benzoic acid: Contains a benzoic acid group instead of a pyridine ring.

    3-Cyclopropoxy-5-fluoropyridine: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

Uniqueness

3-Cyclopropoxy-5-(methylthio)-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methylthio group provides additional sites for chemical modification.

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

3-cyclopropyloxy-5-methylsulfanyl-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NOS/c1-16-8-5-14-4-7(15-6-2-3-6)9(8)10(11,12)13/h4-6H,2-3H2,1H3

InChI Key

PLQQKHOGIMZBPQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=CN=C1)OC2CC2)C(F)(F)F

Origin of Product

United States

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